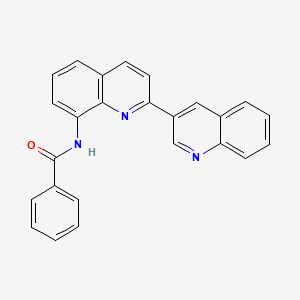![molecular formula C28H28N6O2 B11509632 N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11509632.png)
N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methylphenylamine, phenyl isocyanate, and cyclohexylamine. These intermediates are then subjected to various reaction conditions including:
Amidation: Reacting 4-methylphenylamine with phenyl isocyanate to form N-(4-methylphenyl)carbamate.
Cyclization: Introducing cyclohexylamine to the carbamate to form a cyclohexyl-substituted intermediate.
Tetrazole Formation: Reacting the intermediate with sodium azide and triethyl orthoformate to introduce the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-METHYLPHENYL)-N-CYCLOHEXYLCARBAMATE: Similar structure but lacks the tetrazole ring.
N-(PHENYLCARBAMOYL)CYCLOHEXYLAMINE: Similar structure but lacks the 4-methylphenyl and tetrazole groups.
4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Contains the tetrazole and benzamide groups but lacks the cyclohexyl and 4-methylphenyl groups.
Uniqueness
N-(4-METHYLPHENYL)-N-[1-(PHENYLCARBAMOYL)CYCLOHEXYL]-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C28H28N6O2 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N-[1-(phenylcarbamoyl)cyclohexyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C28H28N6O2/c1-21-10-14-25(15-11-21)34(26(35)22-12-16-24(17-13-22)33-20-29-31-32-33)28(18-6-3-7-19-28)27(36)30-23-8-4-2-5-9-23/h2,4-5,8-17,20H,3,6-7,18-19H2,1H3,(H,30,36) |
Clé InChI |
PXFWPHNMQNEHJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)N3C=NN=N3)C4(CCCCC4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-ethylphenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11509558.png)
![(2S,3R,4aS,13bR,14aR)-3-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquino[3,2-a]beta-carboline-2-carbohydrazide](/img/structure/B11509565.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11509573.png)
![5-Benzyl-3-(5-chloro-2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509588.png)
![4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11509593.png)
![2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11509598.png)
![7-Cyclohexyl-1-phenyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11509600.png)
![4-[(4Z)-4-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11509605.png)
![1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B11509613.png)
![ethyl (2Z)-{8-[(2Z)-2-(2-ethoxy-2-oxoethylidene)-5,5-dimethylpyrrolidin-3-ylidene]-3,3,6,10-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-1-ylidene}ethanoate](/img/structure/B11509619.png)
methanone](/img/structure/B11509620.png)
![5-[({[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11509621.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11509628.png)
